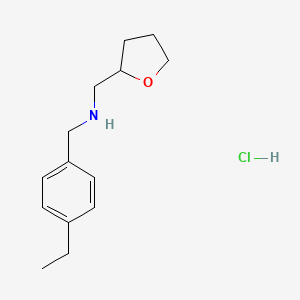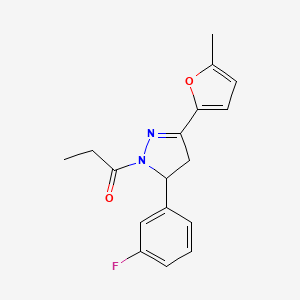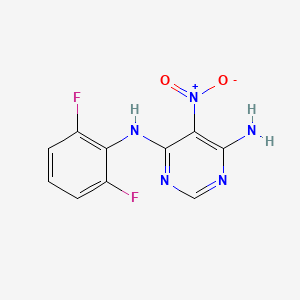![molecular formula C14H18N2O B4139050 3-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B4139050.png)
3-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one
Übersicht
Beschreibung
3-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one, also known as MCQ, is a heterocyclic compound with potential therapeutic properties. It belongs to the class of quinazolinone derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 3-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 3-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. It also inhibits the NF-κB pathway, which is involved in inflammation and cancer development. In epilepsy, 3-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one is believed to act on the GABAergic system by enhancing GABAergic neurotransmission.
Biochemical and Physiological Effects
3-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, suppression of inflammation, and reduction of seizure activity. It also exhibits antioxidant and neuroprotective properties, which may be beneficial for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one is its low toxicity, which makes it a potential candidate for drug development. However, its solubility in water is limited, which may affect its bioavailability and pharmacokinetics. Moreover, further studies are needed to determine its safety and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research on 3-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and epilepsy. Another direction is to optimize its synthesis method to improve the yield and purity of the compound. Moreover, the development of novel derivatives of 3-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion
In conclusion, 3-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one is a heterocyclic compound with potential therapeutic properties. It has been synthesized using various methods and has been studied for its anticancer, anti-inflammatory, and anticonvulsant activities. Its mechanism of action involves the modulation of various signaling pathways, and it exhibits various biochemical and physiological effects. Although further studies are needed to determine its safety and efficacy, 3-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one holds promise as a potential candidate for drug development.
Wissenschaftliche Forschungsanwendungen
3-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one has been studied for its potential therapeutic properties, including anticancer, anti-inflammatory, and anticonvulsant activities. In vitro studies have shown that 3-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Moreover, 3-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one has been shown to possess anticonvulsant activity by reducing seizure activity in animal models.
Eigenschaften
IUPAC Name |
3'-methylspiro[1,3-dihydroquinazoline-2,1'-cyclohexane]-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-10-5-4-8-14(9-10)15-12-7-3-2-6-11(12)13(17)16-14/h2-3,6-7,10,15H,4-5,8-9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNGBFKANBGZQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(C1)NC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4'-allyl-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4138969.png)
![N-[(1-allyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-(5-chloro-2-methoxybenzyl)ethanamine](/img/structure/B4138975.png)
![2-(1-adamantyl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4138976.png)
![2-[3-hydroxy-3-(2-methylphenyl)pyrrolidin-1-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B4138979.png)

![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4138991.png)

![N-(4-chlorobenzyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4139004.png)
![2-{[3-chloro-5-methoxy-4-(2-thienylmethoxy)benzyl]amino}ethanol hydrochloride](/img/structure/B4139011.png)
![N-[5-(2-furoylamino)-2-methoxyphenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4139025.png)

![1-benzyl-4-({[4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B4139041.png)
![N-cyclopropyl-3,3-dimethyl-11-(3-nitrophenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B4139048.png)
![2-[(3-methoxypropyl)amino]-N-methyl-5-nitro-N-phenylbenzamide](/img/structure/B4139052.png)